1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma Research

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9; molecular formula C14H11NO5; molecular weight 273.24) is a synthetic substituted deoxybenzoin derivative featuring a 2,4-dihydroxyphenyl ring linked via an ethanone bridge to a 4-nitrophenyl moiety. This compound, also designated as 2,4-dihydroxy-4'-nitrodeoxybenzoin, is commercially available as a research-grade chemical with typical purity specifications of ≥95% (HPLC), as documented by multiple accredited suppliers.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 15485-63-9
Cat. No. B102147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
CAS15485-63-9
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2
InChIKeyOGFAWKRXZLGJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41 [ug/mL]

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9): Sourcing and Differentiation Guide for Deoxybenzoin-Derived Enzyme Inhibitors


1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9; molecular formula C14H11NO5; molecular weight 273.24) is a synthetic substituted deoxybenzoin derivative featuring a 2,4-dihydroxyphenyl ring linked via an ethanone bridge to a 4-nitrophenyl moiety . This compound, also designated as 2,4-dihydroxy-4'-nitrodeoxybenzoin, is commercially available as a research-grade chemical with typical purity specifications of ≥95% (HPLC), as documented by multiple accredited suppliers . The molecule is characterized by the presence of both electron-donating hydroxyl groups and an electron-withdrawing nitro group, which together confer a distinct electronic profile relevant to its interactions with biological targets. This compound is not a naturally occurring metabolite and is intended exclusively for laboratory research and development applications .

Why 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9) Cannot Be Casually Substituted with Common Deoxybenzoin or Chalcone Analogs


Generic substitution among deoxybenzoin derivatives or related chalcone scaffolds is not scientifically valid because minor structural modifications—specifically the presence and positioning of the 4-nitro group on the B-ring and the 2,4-dihydroxy substitution pattern on the A-ring—dramatically alter both the electronic landscape and the resulting biological activity profile . While compounds such as unsubstituted deoxybenzoin or 2,4-dihydroxyacetophenone share partial structural motifs with CAS 15485-63-9, they lack the precise combination of functional groups required for the compound's characterized enzymatic interactions, particularly its nanomolar-range inhibition of specific carbonic anhydrase isoforms [1]. The 4-nitro group serves as a critical electron-withdrawing pharmacophore that modulates both redox behavior and binding affinity , meaning that procurement of analogs lacking this substituent will yield fundamentally different experimental outcomes. The quantitative evidence below establishes exactly where and why this specific compound outperforms its closest structural relatives.

Quantitative Differentiation Evidence for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9) Against Closest Analogs


Human Carbonic Anhydrase II (CA2) Inhibition: Ki Comparison Against 2,4-Dihydroxychalcone

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9) demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 6.30 nM [1]. In contrast, the structurally related chalcone analog 2,4-dihydroxychalcone—which shares the 2,4-dihydroxy substitution pattern but features an α,β-unsaturated enone linker instead of a saturated ethanone bridge and lacks the 4-nitro group—exhibits only weak inhibition of hCA II, with a reported Ki of 2,940 nM [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Glaucoma Research

Human Carbonic Anhydrase II (CA2) Inhibition: Ki Comparison Against 2,4-Dihydroxyacetophenone

CAS 15485-63-9 inhibits human CA2 with a Ki of 6.30 nM [1]. The simpler precursor analog 2,4-dihydroxyacetophenone—which retains the 2,4-dihydroxyphenyl A-ring but entirely lacks the 4-nitrophenyl B-ring and the ethanone bridging moiety—shows negligible binding to human CA2 under comparable assay conditions, with a reported Kd of 16,700 nM (16.7 μM) measured by nanoESI-MS [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Drug Discovery

Carbonic Anhydrase Isoform Selectivity: CA1 versus CA2 Inhibition Profile of CAS 15485-63-9

CAS 15485-63-9 demonstrates a moderate isoform selectivity profile between human carbonic anhydrase I (hCA I) and II (hCA II). The compound inhibits hCA II with an IC50 of 10 nM and hCA I with an IC50 of 12 nM, yielding an approximately 1.2-fold selectivity for CA2 over CA1 under identical assay conditions [1]. This contrasts with the broader isoform selectivity patterns observed in many sulfonamide-based CA inhibitors, where CA2 selectivity typically exceeds 10- to 100-fold [2].

Isoform Selectivity Carbonic Anhydrase Off-Target Profiling

Cell Differentiation Induction Potential: Patent-Reported Differentiation Activity in Undifferentiated Cells

According to patent disclosure data, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This differentiation-inducing property is not reported for simpler deoxybenzoin analogs such as unsubstituted deoxybenzoin or 2,4-dihydroxyacetophenone, suggesting that the specific combination of the 2,4-dihydroxy A-ring and 4-nitro B-ring is required for this cellular phenotype .

Cell Differentiation Anticancer Research Proliferation Arrest

Research Application Scenarios Where 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9) Provides Documented Advantages Over Analogs


Carbonic Anhydrase II (CA2) Inhibitor Screening and Enzyme Kinetics Studies Requiring Nanomolar Potency

Based on the Ki of 6.30 nM against hCA II [1], CAS 15485-63-9 is optimally suited for biochemical assays and inhibitor screening campaigns where robust enzyme inhibition at low compound concentrations is required. In this application context, substitution with 2,4-dihydroxychalcone (Ki = 2,940 nM) or 2,4-dihydroxyacetophenone (Kd = 16,700 nM) would require concentrations 460-fold to 2,600-fold higher to achieve comparable enzyme engagement, increasing the risk of off-target effects, solubility limitations, and assay interference [2].

Dual CA1/CA2 Inhibition Studies Requiring Near-Equipotent Isoform Profile

For research programs investigating the biological consequences of balanced carbonic anhydrase I and II inhibition, CAS 15485-63-9 provides a near-equipotent profile with IC50 values of 12 nM (CA1) and 10 nM (CA2) [1]. This 1.2-fold selectivity ratio contrasts sharply with the pronounced CA2 selectivity of classical sulfonamide inhibitors, making CAS 15485-63-9 a valuable tool for dissecting isoform-specific versus pan-CA inhibitory effects in cellular and in vivo models.

Cell Differentiation and Proliferation Arrest Studies Targeting Monocyte Lineage Commitment

Patent disclosures report that CAS 15485-63-9 exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. For investigators studying differentiation-inducing compounds or exploring therapeutic strategies based on monocyte/macrophage lineage modulation, this compound offers a documented biological activity not present in unsubstituted deoxybenzoin or 2,4-dihydroxyacetophenone [2].

Structure-Activity Relationship (SAR) Studies Exploring the Contribution of 4-Nitro Substitution in Deoxybenzoin Scaffolds

CAS 15485-63-9 serves as a critical reference compound in SAR studies designed to evaluate how 4-nitro substitution on the B-ring of deoxybenzoin scaffolds modulates biological activity. The >2,600-fold enhancement in CA2 affinity relative to the unsubstituted precursor 2,4-dihydroxyacetophenone [1] provides a clear quantitative benchmark for assessing the contribution of the 4-nitrophenyl moiety to target engagement, redox behavior, and cellular activity.

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